molecular formula C24H22FNO4 B11828964 2-Azetidinone, 3-[(1R)-1,2-dihydroxyethyl]-1-(4-fluorophenyl)-4-[4-(phenylmethoxy)phenyl]-, (3R,4S)-

2-Azetidinone, 3-[(1R)-1,2-dihydroxyethyl]-1-(4-fluorophenyl)-4-[4-(phenylmethoxy)phenyl]-, (3R,4S)-

Cat. No.: B11828964
M. Wt: 407.4 g/mol
InChI Key: KNTBFPMGACCTOE-RJGXRXQPSA-N
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Description

2-Azetidinone, 3-[(1R)-1,2-dihydroxyethyl]-1-(4-fluorophenyl)-4-[4-(phenylmethoxy)phenyl]-, (3R,4S)- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its azetidinone core, which is a four-membered lactam ring, and its unique substituents that include a fluorophenyl group and a phenylmethoxyphenyl group. The stereochemistry of the compound is defined by its (3R,4S) configuration, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azetidinone, 3-[(1R)-1,2-dihydroxyethyl]-1-(4-fluorophenyl)-4-[4-(phenylmethoxy)phenyl]-, (3R,4S)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Azetidinone Core: This step involves the cyclization of a suitable β-lactam precursor under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This can be achieved through a nucleophilic substitution reaction using a fluorinated benzene derivative.

    Attachment of the Phenylmethoxyphenyl Group: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to introduce the aryl group.

    Stereochemical Control: The stereochemistry is controlled through the use of chiral catalysts or chiral auxiliaries during the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Azetidinone, 3-[(1R)-1,2-dihydroxyethyl]-1-(4-fluorophenyl)-4-[4-(phenylmethoxy)phenyl]-, (3R,4S)- undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: The azetidinone ring can be reduced to form the corresponding amine using hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.

    Reduction: Hydrogenation (H2, Pd/C), lithium aluminum hydride (LiAlH4).

    Substitution: Nitration (HNO3, H2SO4), halogenation (Br2, FeBr3).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Introduction of nitro or halogen groups on the aromatic ring.

Scientific Research Applications

2-Azetidinone, 3-[(1R)-1,2-dihydroxyethyl]-1-(4-fluorophenyl)-4-[4-(phenylmethoxy)phenyl]-, (3R,4S)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of β-lactamases, which are enzymes that confer antibiotic resistance.

    Medicine: Investigated for its potential as an anti-cancer agent due to its ability to interfere with cell division.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-Azetidinone, 3-[(1R)-1,2-dihydroxyethyl]-1-(4-fluorophenyl)-4-[4-(phenylmethoxy)phenyl]-, (3R,4S)- involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit enzymes such as β-lactamases by binding to their active sites, preventing the hydrolysis of β-lactam antibiotics.

    Cell Cycle Interference: In cancer cells, the compound can interfere with the cell cycle, leading to cell cycle arrest and apoptosis. This is achieved through the modulation of key signaling pathways involved in cell division and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azetidinone, 3-[(1R)-1,2-dihydroxyethyl]-1-(4-fluorophenyl)-4-[4-(phenylmethoxy)phenyl]-, (3R,4S)- is unique due to its specific stereochemistry and the presence of both fluorophenyl and phenylmethoxyphenyl groups. These structural features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C24H22FNO4

Molecular Weight

407.4 g/mol

IUPAC Name

(3R,4S)-3-[(1R)-1,2-dihydroxyethyl]-1-(4-fluorophenyl)-4-(4-phenylmethoxyphenyl)azetidin-2-one

InChI

InChI=1S/C24H22FNO4/c25-18-8-10-19(11-9-18)26-23(22(24(26)29)21(28)14-27)17-6-12-20(13-7-17)30-15-16-4-2-1-3-5-16/h1-13,21-23,27-28H,14-15H2/t21-,22-,23+/m0/s1

InChI Key

KNTBFPMGACCTOE-RJGXRXQPSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)[C@@H]3[C@@H](C(=O)N3C4=CC=C(C=C4)F)[C@H](CO)O

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3C(C(=O)N3C4=CC=C(C=C4)F)C(CO)O

Origin of Product

United States

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